molecular formula C23H15N3O B13422426 3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile

3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile

Cat. No.: B13422426
M. Wt: 349.4 g/mol
InChI Key: POQXROXRTVUBHE-UHFFFAOYSA-N
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Description

3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile is a complex organic compound with a unique structure that includes a bipyridine core and a benzonitrile group

Preparation Methods

The synthesis of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-aminopyridine with benzaldehyde under acidic conditions to form the bipyridine intermediate. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine or benzonitrile moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile can be compared with other similar compounds, such as:

    6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar bipyridine core but differs in the functional groups attached to it.

    Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound also contains a bipyridine-like structure but includes phosphorothioate groups.

    3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile: This compound is structurally similar but has different substituents on the bipyridine core.

Properties

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile

InChI

InChI=1S/C23H15N3O/c24-15-17-7-6-8-18(13-17)21-14-19(22-11-4-5-12-25-22)16-26(23(21)27)20-9-2-1-3-10-20/h1-14,16H

InChI Key

POQXROXRTVUBHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC(=C3)C#N)C4=CC=CC=N4

Origin of Product

United States

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